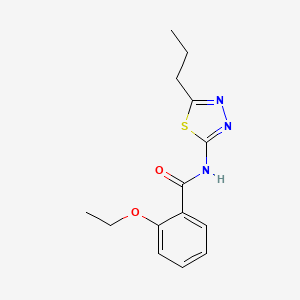![molecular formula C16H12N2O3S B5765026 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPD is a member of the thioxopyrimidine family, which has been found to possess a range of biological and pharmacological activities.
作用機序
The mechanism of action of 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development. This compound has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to modulate the immune response, leading to the inhibition of inflammation and the promotion of tissue repair.
実験室実験の利点と制限
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a promising compound for scientific research due to its potential therapeutic applications and range of biological and pharmacological activities. This compound has been found to exhibit low toxicity and high selectivity, making it a viable candidate for drug development. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
Future research on 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione should focus on elucidating its mechanism of action and identifying potential drug targets. Further studies are needed to determine the optimal dosage and administration route of this compound for different diseases. Additionally, the development of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds for therapeutic use.
合成法
The synthesis of 5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 4-methoxy-1-naphthaldehyde with thiourea in the presence of acetic acid. The resulting product is this compound, which can be purified using recrystallization techniques. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.
科学的研究の応用
5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to exhibit a range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. This compound has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
5-[(4-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-7-6-9(10-4-2-3-5-11(10)13)8-12-14(19)17-16(22)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOJLMLGXKQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)




![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)
![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)
![4-[(dimethylamino)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5765031.png)